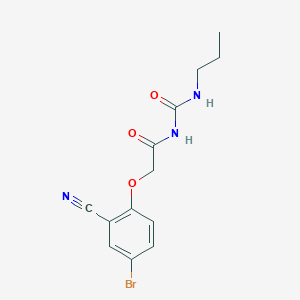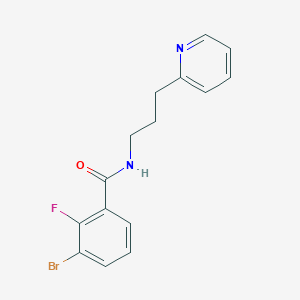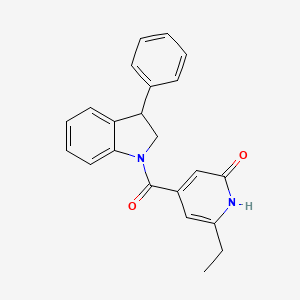![molecular formula C14H25N3O3 B6716442 N-[(5-carbamoyloxolan-2-yl)methyl]-2,3-dimethylpiperidine-1-carboxamide](/img/structure/B6716442.png)
N-[(5-carbamoyloxolan-2-yl)methyl]-2,3-dimethylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-carbamoyloxolan-2-yl)methyl]-2,3-dimethylpiperidine-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring substituted with a carboxamide group and a carbamoyloxolan moiety, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-carbamoyloxolan-2-yl)methyl]-2,3-dimethylpiperidine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the carboxamide group and the carbamoyloxolan moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process optimization focuses on maximizing yield, reducing reaction time, and minimizing waste. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(5-carbamoyloxolan-2-yl)methyl]-2,3-dimethylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N-[(5-carbamoyloxolan-2-yl)methyl]-2,3-dimethylpiperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-carbamoyloxolan-2-yl)methyl]-2,3-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-[(5-carbamoyloxolan-2-yl)methyl]-2,3-dimethylpiperidine-1-carboxamide analogs: Compounds with similar structures but different substituents.
Piperidine derivatives: Compounds containing the piperidine ring with various functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(5-carbamoyloxolan-2-yl)methyl]-2,3-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O3/c1-9-4-3-7-17(10(9)2)14(19)16-8-11-5-6-12(20-11)13(15)18/h9-12H,3-8H2,1-2H3,(H2,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMCGEAADRXSHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1C)C(=O)NCC2CCC(O2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1R)-3-amino-1-(3-chlorophenyl)-3-oxopropyl]-5-fluoropyridine-3-carboxamide](/img/structure/B6716368.png)
![methyl (1S,3R)-3-[[2-(2-chloro-6-fluorophenyl)acetyl]amino]cyclopentane-1-carboxylate](/img/structure/B6716382.png)
![4-chloro-N-[2-methoxy-1-(oxolan-2-yl)ethyl]-2-methylbenzamide](/img/structure/B6716386.png)

![Methyl 2-[(3-fluoro-4-methylphenyl)methylsulfonylamino]pyridine-4-carboxylate](/img/structure/B6716399.png)
![N-[1-[(4-chlorophenyl)methyl]-1,2,4-triazol-3-yl]-1-propan-2-ylpyrazole-4-carboxamide](/img/structure/B6716409.png)
![5-chloro-N-[1-(2-hydroxycyclohexyl)piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B6716411.png)
![2-chloro-3-[(E)-2-(5-cyanopyridin-2-yl)ethenyl]benzoic acid](/img/structure/B6716424.png)

![3-chloro-4-[4-(2-oxo-1H-pyridine-4-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B6716443.png)

![4-[(E)-2-(1,5-dimethylpyrazol-4-yl)ethenyl]pyridine-3-carbonitrile](/img/structure/B6716449.png)
![3-Chloro-4-[4-(2-pyridin-3-ylacetyl)piperazin-1-yl]benzonitrile](/img/structure/B6716451.png)
![3-chloro-4-[4-(5-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B6716454.png)
